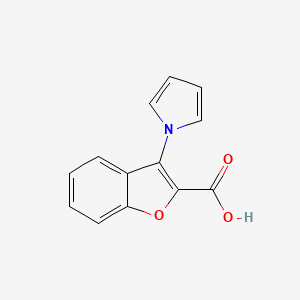

3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid

Overview

Description

Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .

Synthesis Analysis

Pyrroles can be synthesized using the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters in the presence of an acid .Chemical Reactions Analysis

Pyrrole is particularly reactive towards electrophilic aromatic substitution, due to the electron-rich nature of the pyrrole ring .Physical And Chemical Properties Analysis

Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air. It is slightly soluble in water but dissolves readily in most organic solvents .Scientific Research Applications

Synthesis and Coordination Reactions

- Synthesis Pathways : 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid derivatives have been utilized in the synthesis of various complex molecules. For instance, benzofuro[3,2-c]pyridine synthesis involves multiple steps including the use of benzofuran derivatives. These compounds are significant for their roles in forming complex structures like [1]benzofuro[3,2-c]pyridine-1(2H)-one and its further derivatives used in complexation reactions with metals like copper and cobalt (Mojumdar, Šimon, & Krutošíková, 2009).

Heterocyclic Compound Synthesis

- Formation of Heterocyclic Systems : Heterocyclic compounds like pyrrolo[3,2-b]carbazoles and 1H-benzofuro[3,2-f]indoles are synthesized using various benzofuran derivatives. These processes often involve clay-catalyzed condensation and ring closure of intermediate compounds, demonstrating the versatility of benzofuran derivatives in organic synthesis (Chunchatprasert, Rao, & Shannon, 1992).

Molecular Interaction Studies

- Supramolecular Interactions : Studies on 1-benzofuran-2,3-dicarboxylic acid, a close relative of this compound, have explored its potential in forming supramolecular adducts. This research is crucial for understanding the hydrogen bonding and pi-pi interactions in such molecules, which can have implications in designing new materials and pharmaceuticals (Titi & Goldberg, 2009).

Antibacterial and Antitumor Studies

- Biological Activities : Benzofuran derivatives have been explored for their antibacterial and antitumor properties. For example, novel benzofuran-2-yl pyrazole pyrimidine derivatives exhibit notable antitumor activity and have been subject to molecular docking studies to understand their potential as thymidylate synthase inhibitors (El-Zahar, Adb El-Karim, Haiba, & Khedr, 2011).

Molecular Docking and Spectroscopic Studies

- Structural and Spectroscopic Analysis : Research involving benzofuran-carboxylic acids derivatives, closely related to this compound, has focused on their structural optimization, molecular docking, electronic, and vibrational properties. These studies are essential for understanding the reactivity of these molecules and their potential biological activities (Sagaama et al., 2020).

Mechanism of Action

Pyrroles

are a class of organic compounds that are widely distributed in nature and are found in many important molecules, including heme, a component of hemoglobin . They are known to interact with various biological targets, such as enzymes and receptors, and can exhibit a wide range of biological activities .

Benzofurans

are a class of organic compounds that consist of a fused benzene and furan ring. They are found in many natural products and pharmaceuticals. Benzofurans have diverse biological activities and are known to interact with various enzymes and receptors .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclooxygenase (COX) enzymes, inhibiting their activity and thereby reducing the production of pro-inflammatory prostaglandins . Additionally, this compound can bind to certain receptors, modulating signal transduction pathways and affecting cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . Furthermore, this compound can modulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound inhibits the activity of COX enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in laboratory settings. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert anti-inflammatory and antioxidant effects without significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with specific dosages required to achieve therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can be further conjugated and excreted . This compound can also influence metabolic flux, altering the levels of key metabolites involved in cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Additionally, binding proteins can facilitate its distribution within tissues, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and nucleus, where it exerts its effects . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its proper localization and function .

Properties

IUPAC Name |

3-pyrrol-1-yl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-13(16)12-11(14-7-3-4-8-14)9-5-1-2-6-10(9)17-12/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTXQBNFNACZHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)N3C=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346771 | |

| Record name | 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80066-99-5 | |

| Record name | 3-(1H-Pyrrol-1-yl)-2-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80066-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(oxolan-2-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1361129.png)